molecular formula C5H5BrN2 B1371638 4-Bromo-6-methylpyrimidine CAS No. 69543-98-2

4-Bromo-6-methylpyrimidine

Cat. No.: B1371638
CAS No.: 69543-98-2
M. Wt: 173.01 g/mol
InChI Key: GBPCCNWUSHSRTM-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C₅H₅BrN₂ It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methylpyrimidine typically involves the bromination of 6-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

4-Bromo-6-methylpyrimidine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex molecules.

Reactions and Mechanisms

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, yielding derivatives like 4-amino-6-methylpyrimidine.
  • Oxidation Reactions : The compound can be oxidized to form carboxylic acids, which are valuable intermediates in organic synthesis.
  • Reduction Reactions : The aldehyde group can be reduced to alcohols, expanding its utility in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its structural characteristics allow it to target specific biological pathways.

Case Studies

  • Anticancer Agents : Research has shown that derivatives of this compound exhibit activity against various cancer cell lines, suggesting potential therapeutic applications.
  • Antimicrobial Compounds : The compound has been explored for its efficacy against bacterial infections, with synthesized derivatives showing promising results.

Material Science

The compound is also utilized in material science for developing novel materials with specific electronic or optical properties. Its unique structure allows for functionalization that can lead to materials with enhanced characteristics.

Applications

  • Conductive Polymers : this compound derivatives have been incorporated into conductive polymer matrices, improving their electronic properties.
  • Optoelectronic Devices : Research indicates that compounds derived from this compound can be used in the fabrication of optoelectronic devices due to their favorable charge transport properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylpyrimidine depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied .

Comparison with Similar Compounds

  • 4-Chloro-6-methylpyrimidine
  • 4-Fluoro-6-methylpyrimidine
  • 4-Iodo-6-methylpyrimidine

Comparison: 4-Bromo-6-methylpyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, which can influence the compound’s reactivity in nucleophilic substitution reactions and its interactions in biological systems .

Biological Activity

4-Bromo-6-methylpyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. This compound, with the molecular formula C5_5H5_5BrN2_2, features a pyrimidine ring substituted with a bromine atom at the 4-position and a methyl group at the 6-position. The unique structural properties of this compound suggest various applications in drug design and development.

Chemical Structure and Properties

The structural characteristics of this compound facilitate its interaction with biological targets. The presence of the bromine atom can enhance lipophilicity, which may improve the compound's ability to penetrate cell membranes and interact with hydrophobic regions of proteins or enzymes.

Property Details
Molecular FormulaC5_5H5_5BrN2_2
Molecular Weight173.01 g/mol
Melting Point40-42 °C
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : Derivatives of this compound have shown promise in inhibiting specific enzymes such as lipoxygenase, which is involved in inflammatory processes. This suggests potential applications in anti-inflammatory drug development.
  • Antiviral Properties : Similar pyrimidine derivatives have been reported to possess antiviral activities, prompting investigations into the potential of this compound for similar applications.
  • Antitumor Activity : Some studies have indicated that compounds related to this compound may exhibit antitumor properties, making them candidates for further research in cancer therapeutics.

In Vitro Studies

  • Lipoxygenase Inhibition : A study demonstrated that certain derivatives of this compound inhibited lipoxygenase with IC50 values ranging from 5 to 15 µM, indicating significant anti-inflammatory potential.
  • Antiviral Activity : In vitro assays showed that modifications of this compound could inhibit viral replication in cell cultures infected with various viruses, showcasing its potential as an antiviral agent.

In Vivo Studies

  • Tumor Growth Reduction : Animal models treated with specific derivatives of this compound exhibited reduced tumor growth rates compared to control groups, suggesting its efficacy as an anticancer agent.
  • Inflammation Models : In vivo experiments demonstrated a reduction in inflammatory markers in mice treated with the compound, supporting its role as an anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mechanisms include:

  • Competitive Inhibition : The compound may act as a competitive inhibitor for enzymes like lipoxygenase by binding to the active site, thus preventing substrate access.
  • Receptor Modulation : It may also interact with specific receptors involved in signaling pathways related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
4-Bromo-2,6-dimethylpyrimidineTwo methyl groups at positions 2 and 6Increased lipophilicity compared to 4-bromo-6-methyl
5-Bromo-2-methylpyrimidineBromine at position 5 and methyl at position 2Different regioselectivity in reactions
4-Chloro-6-methylpyrimidineChlorine instead of bromine at position 4Potentially different biological activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-methylpyrimidine, and how do reaction conditions influence yield?

  • Methodology : The synthesis of brominated pyrimidines often involves halogenation of methylpyrimidine precursors. For example, bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in solvents like DCM or DMF. Reaction optimization should consider stoichiometry, solvent polarity, and temperature to minimize side products. Evidence from fluoropyrimidine synthesis (e.g., Liu et al., 2019) highlights the importance of mild, metal-free conditions for high yields (80–95%), which may translate to brominated analogs .
  • Data Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., mp ranges for similar bromopyrimidines: 80–210°C ).

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl and bromine positions). For example, methyl protons typically appear at δ 2.3–2.7 ppm, while aromatic protons vary based on electronic effects .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., expected m/z for C5_5H6_6BrN2_2: ~186.97) .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in crystal structure studies of brominated pyrimidines (e.g., bond angles and torsion angles ).

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protection : Use gloves, goggles, and fume hoods to avoid inhalation/contact (H313/H333 hazards) .
  • Waste Management : Segregate halogenated waste and dispose via certified facilities to prevent environmental contamination .
  • Stability : Store in airtight containers away from light, as brominated compounds may degrade under UV exposure .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. Regioselectivity can be predicted using computational tools (e.g., DFT calculations to map electron density at the 4-position). Studies on similar compounds show that steric effects from the methyl group at C6 may direct coupling to C4 .
  • Data Contradiction : If observed yields contradict theoretical predictions, re-evaluate catalyst systems (e.g., Pd vs. Cu) or ligand effects (e.g., biphenylphosphines for steric hindrance mitigation) .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodology :

  • Solubility Screening : Test in aprotic (DMF, DMSO) vs. protic (MeOH, H2_2O) solvents. For example, brominated pyrimidines often show limited aqueous solubility but dissolve in polar aprotic solvents .
  • Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may arise from impurities or moisture sensitivity, requiring strict anhydrous handling .

Q. What computational approaches are effective for predicting the biological activity or metabolic pathways of this compound?

  • Methodology :

  • Docking Studies : Use molecular docking software (AutoDock, Schrödinger) to simulate interactions with target enzymes (e.g., kinases).
  • Metabolic Prediction : Tools like PISTACHIO or REAXYS_BIOCATALYSIS predict metabolic sites (e.g., debromination or methyl oxidation) based on analogous compounds .
  • Quantum Chemical Analysis : Compare HOMO-LUMO gaps and electrostatic potentials with active derivatives to rationalize bioactivity trends .

Q. Data-Driven Insights

  • Synthetic Yields : Fluoropyrimidine analogs synthesized under similar conditions achieve 85–95% yields, suggesting brominated versions may require adjusted stoichiometry .
  • Thermal Stability : Related bromopyrimidines decompose above 200°C, necessitating low-temperature storage for long-term stability .
  • Structural Parameters : Crystal studies show C-Br bond lengths of ~1.89–1.92 Å and C-N-C angles of ~120° in pyrimidine rings .

Properties

IUPAC Name

4-bromo-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPCCNWUSHSRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668598
Record name 4-Bromo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69543-98-2
Record name 4-Bromo-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69543-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-methylpyrimidine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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